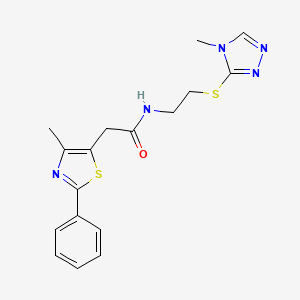
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, also known as PFT-α, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PFT-α has been shown to have anti-inflammatory, anti-tumor, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα exerts its effects by inhibiting the interaction between p53 and its negative regulator, murine double minute 2 (MDM2). This leads to the stabilization and activation of p53, a tumor suppressor protein that plays a key role in cell cycle regulation, DNA repair, and apoptosis. Activation of p53 by (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα leads to the induction of apoptosis in cancer cells and the protection of normal cells from apoptosis.
Biochemical and Physiological Effects:
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in the inflammatory response. (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα has also been shown to induce apoptosis in cancer cells by activating p53. Additionally, (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα has been shown to protect against ischemic injury and neurodegeneration by inhibiting the interaction between p53 and MDM2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα in lab experiments is its specificity for p53. (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα has been shown to selectively activate p53 without affecting other proteins in the p53 pathway. Additionally, (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα has a low toxicity profile, making it a safe and effective tool for studying the role of p53 in various biological processes. However, one limitation of using (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Additionally, (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegeneration. Further research is needed to fully elucidate the therapeutic potential of (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα and to develop more effective treatments based on its mechanism of action.
Méthodes De Synthèse
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminothiazole with 2-bromo-5-phenylfuran in the presence of a base, followed by the addition of pyrrolidine. The resulting compound is then purified using column chromatography to obtain pure (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα.
Applications De Recherche Scientifique
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα has been shown to protect against ischemic injury and neurodegeneration.
Propriétés
IUPAC Name |
(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17-16(23-18(19-17)20-10-4-5-11-20)12-14-8-9-15(22-14)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDKRJYELUTWOK-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2902273.png)
![3-(Methoxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2902274.png)
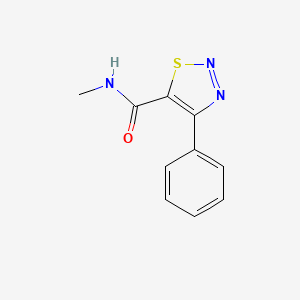

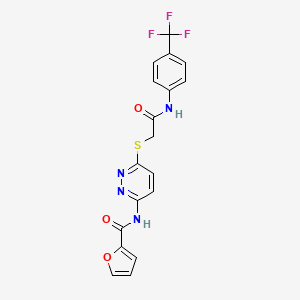
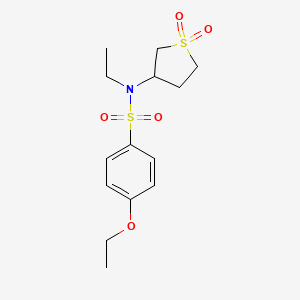
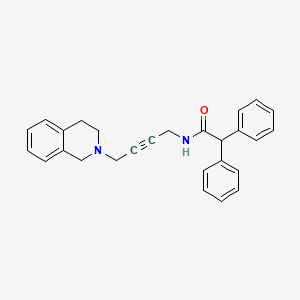

![6-(3-Fluoro-4-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2902285.png)
![2-{3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2902286.png)

![4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2902293.png)
![[1,1'-Biphenyl]-3-thiol](/img/structure/B2902294.png)
